molecular formula C12H17NO2 B12281593 3-Amino-4-(2,4-dimethylphenyl)butyric Acid

3-Amino-4-(2,4-dimethylphenyl)butyric Acid

Cat. No.: B12281593
M. Wt: 207.27 g/mol
InChI Key: CQNIDAOAIIXDIC-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dimethylphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of butyric acid, featuring an amino group and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and malonic acid.

    Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethylbenzaldehyde and malonic acid in the presence of a base such as sodium ethoxide.

    Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-(2,4-dimethylphenyl)butyric Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(2,4-dimethylphenyl)butyric Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a dimethylphenyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-4-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

CQNIDAOAIIXDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(CC(=O)O)N)C

Origin of Product

United States

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